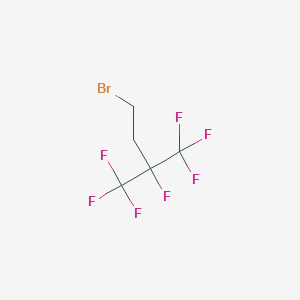

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane

Description

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is a halogenated aliphatic compound characterized by a bromine atom at the 4-position, four fluorine atoms at positions 1,1,1,2, and a trifluoromethyl (-CF₃) group at position 2. For instance, 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (CAS 15854-08-7) shares a similar backbone, differing only in fluorine substitution (trifluoro vs. tetrafluoro) . Its molecular formula is C₅H₅BrF₆, with a molecular weight of 258.99 g/mol. Such compounds are typically utilized in organic synthesis, particularly as intermediates for pharmaceuticals or agrochemicals due to their reactive bromine and stable fluorinated groups .

Properties

IUPAC Name |

4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF7/c6-2-1-3(7,4(8,9)10)5(11,12)13/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHVEPPHYBKPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896293 | |

| Record name | 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274903-97-7 | |

| Record name | 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane typically involves the bromination of fluorinated butane derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane with bromine under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding fluorinated butane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include hydroxylated or aminated fluorinated butanes.

Reduction Reactions: Products include partially or fully reduced fluorinated butanes.

Scientific Research Applications

Overview

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C₅H₄BrF₇. Its unique chemical structure, characterized by the presence of bromine and multiple fluorine atoms, makes it a valuable compound in various scientific and industrial applications.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of complex fluorinated organic molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions, making it integral in creating new compounds with desired properties.

2. Pharmaceutical Development

- Fluorinated Pharmaceuticals : The compound is being investigated for its potential use in developing fluorinated pharmaceuticals. Fluorination often enhances the metabolic stability and bioavailability of drugs, making this compound a candidate for further research in medicinal chemistry .

3. Agrochemicals

- Pesticide Formulation : Research indicates that this compound can be utilized in the formulation of agrochemicals. Its properties may contribute to the effectiveness and stability of pesticides and herbicides.

4. Material Science

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane involves its interaction with various molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, thereby influencing the chemical and physical properties of the resulting compounds .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane and Related Compounds

Structural and Functional Analysis

Halogen Reactivity: The presence of bromine in 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane enhances its susceptibility to nucleophilic substitution reactions compared to non-brominated analogs (e.g., 594-91-2 and 354-96-1). This makes it a valuable intermediate in synthesizing fluorinated pharmaceuticals .

Fluorination Impact: Increasing fluorine substitution (e.g., nonafluoro vs. tetrafluoro) elevates molecular weight and thermal stability. For example, 594-91-2 (C₅F₁₂) has a higher molecular weight (312.05 g/mol) due to nine fluorine atoms .

Functional Group Diversity : Compounds like 582-65-0 incorporate aryl and carbonyl groups, diverging from the aliphatic focus of the target compound. Such structural differences dictate applications—e.g., dione derivatives are used in coordination chemistry, while brominated fluorobutanes serve as alkylating agents .

Biological Activity

4-Bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane is a fluorinated organic compound with the molecular formula C₅H₄BrF₇. Its unique structure, characterized by a high degree of fluorination and the presence of bromine, makes it a valuable compound in various chemical syntheses and potential biological applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 276.98 g/mol |

| CAS Number | 1274903-97-7 |

| Boiling Point | 108 °C |

| Density | 1.6 g/cm³ (25 °C) |

The compound's high fluorination imparts unique chemical properties such as increased stability and reactivity in substitution reactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its halogen atoms. The bromine and fluorine atoms can form covalent bonds or alter molecular structures, influencing the chemical and physical properties of resulting compounds. This interaction can lead to enhanced biological activity against specific targets in pharmaceutical applications .

Potential Biological Applications

- Pharmaceutical Development : The compound has been investigated for its role in synthesizing fluorinated pharmaceuticals. Fluorination often enhances drug properties such as bioavailability and metabolic stability .

- Agrochemicals : Its unique chemical properties may also be utilized in developing agrochemicals with improved efficacy and environmental stability.

- Chemical Synthesis : As a building block in organic chemistry, it can be used to synthesize more complex fluorinated compounds that may exhibit desirable biological properties .

Study on Fluorinated Compounds

Research has shown that the introduction of fluorine atoms into organic molecules can significantly improve their biological activity. For instance, a study highlighted that fluorinated derivatives often exhibit enhanced cell penetration and binding affinity to target proteins compared to their non-fluorinated counterparts . This trend is particularly relevant for compounds like this compound.

Toxicological Assessment

Toxicological studies are crucial for understanding the safety profile of fluorinated compounds. Data from the EPA indicates that while some fluorinated compounds may pose environmental risks, those like this compound have been evaluated for their potential effects on human health and the environment .

Comparative Studies

Comparative studies with similar compounds such as 4-Bromo-1,1,1-trifluorobutane indicate that the additional fluorine atoms in this compound contribute to its unique reactivity patterns and biological interactions. These studies suggest that the compound could serve as a more effective agent in therapeutic applications than its less fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a fluorinated precursor. For example, fluorinated alkenes or alcohols may undergo radical bromination or nucleophilic substitution under controlled conditions. A plausible route involves reacting 1,1,1,2-tetrafluoro-2-(trifluoromethyl)butene with bromine in the presence of a Lewis acid catalyst (e.g., BF₃) at low temperatures (0–20°C) to minimize decomposition . Optimization requires monitoring reaction progress via gas chromatography (GC) or ¹⁹F NMR , adjusting stoichiometry, and maintaining an inert atmosphere to prevent side reactions with moisture or oxygen.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

- ¹⁹F NMR : To resolve fluorine environments and confirm substitution patterns (δ -60 to -80 ppm for CF₃ groups; δ -120 to -140 ppm for CF₂ groups) .

- GC-MS : To assess purity and detect volatile byproducts (electron ionization at 70 eV for fragmentation patterns) .

- X-ray crystallography : For absolute configuration determination, though crystallization may require slow evaporation in nonpolar solvents like hexane .

- Elemental analysis : To validate bromine and fluorine content (±0.3% tolerance) .

Q. How should this compound be stored to prevent degradation, and what are its stability limits?

Methodological Answer: Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to avoid photolytic or thermal decomposition. Stability tests indicate degradation above 25°C, forming HF and Br₂ via C-Br bond cleavage. Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis to establish shelf-life .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for SN2 reactions. Focus on the C-Br bond’s electrophilicity, influenced by adjacent CF₃ groups’ electron-withdrawing effects. Compare with experimental kinetics (e.g., reaction rates with NaI in acetone) to validate computational models .

Q. How can contradictions in reported decomposition pathways be resolved?

Methodological Answer: Conflicting data on decomposition products (e.g., HF vs. Br₂ dominance) may arise from impurities or varying moisture levels. Design a controlled study:

Q. What role does this compound play in designing fluorinated pharmaceuticals or agrochemicals?

Methodological Answer: As a fluorinated alkyl bromide, it serves as a building block for:

- Prodrugs : Introduce fluorinated motifs via Suzuki coupling or nucleophilic aromatic substitution to enhance metabolic stability .

- Enzyme inhibitors : Use in kinetic studies with cytochrome P450 isoforms to assess halogen bonding interactions (e.g., IC₅₀ assays with fluorogenic substrates) .

- Materials science : Incorporate into liquid crystals or surfactants to modify dielectric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.